Thioridazine-d3 Hydrochloride

Description

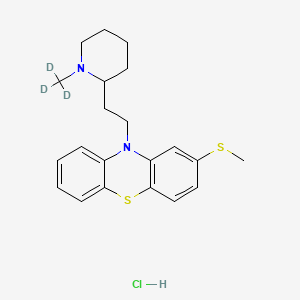

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methylsulfanyl-10-[2-[1-(trideuteriomethyl)piperidin-2-yl]ethyl]phenothiazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2S2.ClH/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(24-2)15-19(21)23;/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZFNXWQNBYZDAQ-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)SC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662208 | |

| Record name | 10-{2-[1-(~2~H_3_)Methylpiperidin-2-yl]ethyl}-2-(methylsulfanyl)-10H-phenothiazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189928-36-6 | |

| Record name | 10-{2-[1-(~2~H_3_)Methylpiperidin-2-yl]ethyl}-2-(methylsulfanyl)-10H-phenothiazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Thioridazine-d3 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Thioridazine-d3 Hydrochloride, a deuterated analog of the typical antipsychotic agent, Thioridazine. The primary application of this compound is as an internal standard for the quantitative analysis of Thioridazine in biological matrices during pharmacokinetic and metabolic studies. This document details the chemical properties of this compound, the pharmacological profile of Thioridazine, including its mechanism of action, receptor binding affinities, and pharmacokinetics. Furthermore, it provides detailed experimental protocols for preclinical behavioral assays relevant to antipsychotic drug evaluation and visual representations of key signaling pathways modulated by Thioridazine.

Introduction to this compound

This compound is a stable isotope-labeled form of Thioridazine Hydrochloride, where three hydrogen atoms on the N-methyl group of the piperidine ring have been replaced with deuterium. This isotopic labeling results in a molecule with a higher molecular weight than the parent compound, allowing for its differentiation in mass spectrometry-based analytical methods. Its primary and critical use is as an internal standard in quantitative bioanalysis, ensuring accuracy and precision in the measurement of Thioridazine concentrations in complex biological samples such as plasma and brain tissue.[1]

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Name | 10-[2-(1-Methyl-d3-2-piperidinyl)ethyl]-2-(methylthio)-10H-phenothiazine Hydrochloride |

| Synonyms | (±)-Thioridazine-d3 HCl (N-methyl-d3), Aldazine-d3 |

| CAS Number | 1189928-36-6 |

| Molecular Formula | C₂₁H₂₄D₃ClN₂S₂ |

| Molecular Weight | 410.05 g/mol |

| Purity | ≥98% Chemical Purity, 98 atom % D |

| Appearance | Solid |

| Solubility | Sparingly soluble in water, soluble in alcohol and chloroform. |

Primary Use of Thioridazine and its Deuterated Analog

The primary use of the parent compound, Thioridazine, is the treatment of schizophrenia in patients who have not responded to other antipsychotic medications.[2] It is classified as a typical, or first-generation, antipsychotic. Due to its potential for serious cardiac side effects, its use is generally reserved for treatment-resistant cases.[2]

This compound is not intended for therapeutic use. Its sole application in a research and drug development setting is as an internal standard for the quantification of Thioridazine. The addition of a known quantity of the deuterated standard to a biological sample allows for the precise determination of the concentration of the unlabeled drug, correcting for variations in sample preparation and instrument response.

Pharmacodynamics and Mechanism of Action of Thioridazine

Thioridazine exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[1] By blocking these receptors, it reduces the excessive dopaminergic activity that is thought to underlie the positive symptoms of schizophrenia, such as hallucinations and delusions.

In addition to its action on D2 receptors, Thioridazine also exhibits affinity for a range of other neurotransmitter receptors, which contributes to both its therapeutic effects and its side effect profile.

Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki values in nM) of Thioridazine for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

| Receptor | Ki (nM) |

| Dopamine D2 | 1.9 - 10 |

| Dopamine D1 | 110 |

| Serotonin 5-HT2A | 3.6 - 25 |

| Serotonin 5-HT1A | 180 |

| α1-Adrenergic | 1.5 - 29 |

| α2-Adrenergic | 1200 |

| Histamine H1 | 10 |

| Muscarinic M1 | 36 |

Signaling Pathways

Thioridazine's primary mechanism of action involves the blockade of the dopamine D2 receptor, a G protein-coupled receptor (GPCR). In its natural state, dopamine binding to the D2 receptor activates inhibitory G proteins (Gi/o), which leads to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, Thioridazine prevents this signaling cascade.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Thioridazine-d3 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of Thioridazine-d3 Hydrochloride, an isotopically labeled version of the phenothiazine antipsychotic, thioridazine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development, metabolism studies, and analytical chemistry.

Introduction

Thioridazine, a first-generation antipsychotic, has been historically used in the treatment of schizophrenia and psychosis.[1] Its therapeutic effects are primarily attributed to its antagonism of dopamine D2 receptors.[1] this compound, with three deuterium atoms on the N-methyl group of the piperidine side chain, serves as an essential internal standard for the quantification of thioridazine in biological samples by mass spectrometry-based assays.[2][3] The deuterium labeling provides a distinct mass shift without significantly altering the chemical properties of the molecule, making it an ideal tool for pharmacokinetic and metabolic studies.

Synthesis of this compound

The synthesis of this compound follows a similar pathway to its non-labeled counterpart, primarily involving the N-alkylation of a phenothiazine core with a deuterated piperidine side chain, followed by conversion to the hydrochloride salt.[4][5]

The key starting materials for this synthesis are 2-(methylthio)-10H-phenothiazine and the deuterated intermediate, 2-(2-chloroethyl)-1-(methyl-d3)-piperidine hydrochloride.[6]

Synthetic Workflow

The overall synthetic process can be visualized as a two-step procedure: N-alkylation of the phenothiazine core followed by the formation of the hydrochloride salt.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of thioridazine and adapted for the deuterated analogue.

Materials and Reagents:

-

2-(methylthio)-10H-phenothiazine

-

2-(2-chloroethyl)-1-(methyl-d3)-piperidine hydrochloride

-

Sodium amide (NaNH₂)

-

Anhydrous xylene

-

Hydrochloric acid (HCl) in ethanol or diethyl ether

-

Absolute ethanol

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment for organic synthesis (reflux condenser, stirrer, etc.)

Procedure:

-

N-Alkylation:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add 2-(methylthio)-10H-phenothiazine (1.0 equivalent) and anhydrous xylene.

-

With stirring under a nitrogen atmosphere, add sodium amide (1.1 equivalents) portion-wise to the suspension.

-

Heat the mixture to reflux.

-

Slowly add a solution of 2-(2-chloroethyl)-1-(methyl-d3)-piperidine hydrochloride (1.05 equivalents) in anhydrous xylene to the refluxing mixture. Note: The hydrochloride salt of the piperidine derivative may need to be neutralized to the free base prior to the reaction, or the reaction may require an excess of the strong base to facilitate the reaction.

-

Continue to reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Workup and Isolation of the Free Base:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction with water.

-

Separate the organic layer. Extract the aqueous layer with xylene or another suitable organic solvent.

-

Combine the organic layers and wash them with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude Thioridazine-d3 free base, which is typically a viscous oil.

-

-

Salt Formation and Purification:

-

Dissolve the crude Thioridazine-d3 free base in a minimal amount of absolute ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a saturated solution of hydrochloric acid in ethanol or diethyl ether dropwise while stirring until the solution becomes acidic (test with pH paper) and a precipitate forms.

-

Allow the mixture to stand in the cold (e.g., at 4°C) for several hours to facilitate complete crystallization.

-

Collect the crystalline solid by vacuum filtration.

-

Wash the crystals with a small amount of cold diethyl ether to remove any residual soluble impurities.

-

Dry the purified this compound crystals under vacuum to a constant weight.

-

Chemical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Reference(s) |

| Chemical Name | 10-(2-(1-(methyl-d3)piperidin-2-yl)ethyl)-2-(methylthio)-10H-phenothiazine, monohydrochloride | [2] |

| CAS Number | 1189928-36-6 | [2] |

| Molecular Formula | C₂₁H₂₃D₃N₂S₂ · HCl | [2] |

| Formula Weight | 410.1 g/mol | [2] |

| Appearance | Off-white to brown solid | [7][8] |

| Melting Point | 150-153°C | [7] |

| Solubility | Slightly soluble in methanol. Soluble in chloroform and ethanol. | [2][7] |

| Purity | ≥99% deuterated forms (d₁-d₃) | [2] |

| Storage Temperature | 2-8°C, Refrigerator | [7][8] |

Analytical Characterization

Mass Spectrometry

This compound is primarily used as an internal standard in mass spectrometry. The precursor-product ion transitions for thioridazine-d3 in multiple reaction monitoring (MRM) mode are crucial for its quantification.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |

| Thioridazine-d3 | 374.1 | 129.1 | [3] |

| Thioridazine (for comparison) | 371.1 | 126.1 | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanism of Action and Signaling Pathways

Thioridazine exerts its antipsychotic effects by blocking several neurotransmitter receptors in the brain.[1][10] Its primary mechanism is the antagonism of dopamine D2 receptors in the mesolimbic pathway.[1] Additionally, it has an affinity for and blocks serotonin (5-HT₂), alpha-adrenergic, histamine (H₁), and muscarinic (M₁) receptors.[10][11] This multi-receptor blockade is responsible for both its therapeutic effects and its side effect profile.

Caption: Signaling pathway of Thioridazine's multi-receptor blockade.

Conclusion

This compound is a critical analytical tool for researchers in the fields of pharmacology, toxicology, and drug metabolism. This guide provides a detailed overview of its synthesis, chemical properties, and mechanism of action. The provided experimental protocols and data will aid in the successful application of this isotopically labeled compound in scientific research. The synthesis, while requiring handling of sensitive reagents, is achievable through standard organic chemistry techniques, with the key being the procurement of the deuterated starting material. The well-defined chemical and analytical properties of this compound make it an indispensable standard for accurate and reliable quantification of thioridazine.

References

- 1. Thioridazine - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Simultaneous Determination of Thioridazine and Its Metabolites by UHPLC-MS/MS With Application to a Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. THIORIDAZINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. benchchem.com [benchchem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. dev.usbio.net [dev.usbio.net]

- 8. This compound CAS#: 1189928-36-6 [chemicalbook.com]

- 9. Thioridazine hydrochloride(130-61-0) 1H NMR [m.chemicalbook.com]

- 10. What is the mechanism of Thioridazine Hydrochloride? [synapse.patsnap.com]

- 11. drugs.com [drugs.com]

The Role of Thioridazine-d3 Hydrochloride as an Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and application of Thioridazine-d3 Hydrochloride (Thior-d3 HCl) as an internal standard in bioanalytical methods. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accuracy and precision in the determination of Thioridazine and its metabolites in complex biological matrices.

Core Mechanism of Action as an Internal Standard

This compound is a deuterated analog of Thioridazine, a phenothiazine antipsychotic. In this context, deuterium (³H or D), a stable, non-radioactive isotope of hydrogen, replaces three hydrogen atoms in the Thioridazine molecule. This subtle modification in mass is the key to its function as an ideal internal standard.

The fundamental principle behind using a stable isotope-labeled internal standard like Thior-d3 HCl is that it behaves virtually identically to the unlabeled analyte (Thioridazine) throughout the entire analytical process. This includes:

-

Sample Preparation: During extraction procedures such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, any loss of the analyte will be mirrored by a proportional loss of the internal standard.

-

Chromatographic Separation: The deuterated and non-deuterated compounds exhibit nearly identical retention times in liquid chromatography, meaning they co-elute.

-

Mass Spectrometric Ionization: Both compounds experience similar ionization efficiency or suppression in the mass spectrometer's ion source.

By adding a known concentration of Thior-d3 HCl to each sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal is measured. This ratio remains constant even if there are variations in sample handling or instrument response, allowing for precise and accurate quantification of the analyte.

Data Presentation: Quantitative Parameters for Bioanalytical Methods

The following tables summarize key quantitative data from a validated LC-MS/MS method for the simultaneous determination of Thioridazine and its metabolites using Thioridazine-d3 HCl as an internal standard.[1][2]

Table 1: Mass Spectrometric Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Thioridazine | 371.1 | 126.1 |

| Mesoridazine | 387.1 | 126.1 |

| Thioridazine-2-sulfone | 403.1 | 126.1 |

| Thioridazine-5-sulfoxide | 387.2 | 126.1 |

| Thioridazine-d3 (IS) | 374.1 | 129.1 |

Table 2: Method Validation Parameters

| Analyte | Linearity Range (ng/mL) | R² | Accuracy (%) | Precision (CV%) | Recovery (%) |

| Thioridazine | 0.1 - 1000 | 0.9980 | 85 - 115 | < 15 | 98 - 109 |

| Mesoridazine | 0.5 - 1000 | 0.9981 | 85 - 115 | < 15 | 98 - 109 |

| Thioridazine-2-sulfone | 0.5 - 1000 | 0.9976 | 85 - 115 | < 15 | 98 - 109 |

| Thioridazine-5-sulfoxide | 0.5 - 1000 | 0.9967 | 85 - 115 | < 15 | 98 - 109 |

Experimental Protocols

This section details the methodologies for the quantification of Thioridazine and its metabolites in plasma using Thioridazine-d3 HCl as an internal standard.

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Thioridazine, its metabolites, and this compound in methanol to achieve a final concentration of 1 mg/mL for each. Store at -20°C.

-

-

Working Standard Solutions:

-

Prepare working standard solutions by serial dilution of the stock solutions with a 50:50 (v/v) mixture of methanol and water to achieve the desired concentration range for the calibration curve.

-

-

Internal Standard Working Solution (e.g., 100 ng/mL):

-

Dilute the Thioridazine-d3 HCl stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL.

-

Sample Preparation (Protein Precipitation)[3]

-

Thaw frozen plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

In a microcentrifuge tube, add 50 µL of the internal standard working solution (e.g., 100 ng/mL Thioridazine-d3 HCl) to 100 µL of plasma sample.

-

Add 250 µL of ice-cold acetonitrile to the mixture to precipitate the proteins.

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

UPLC-MS/MS Conditions[1][2]

-

Chromatographic System: Waters ACQUITY UPLC I-Class System or equivalent.

-

Column: Reversed-phase C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in 10 mM ammonium acetate in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.7 mL/min.

-

Gradient Elution:

-

A suitable gradient should be developed to ensure the separation of the analytes from matrix components. A typical starting condition would be 95% Mobile Phase A, followed by a linear gradient to 95% Mobile Phase B.

-

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S micro).

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MS Parameters: Refer to Table 1 for precursor and product ions. Other parameters such as capillary voltage, cone voltage, and collision energy should be optimized for each analyte.

Mandatory Visualizations

Bioanalytical Workflow

Caption: Bioanalytical workflow for Thioridazine quantification.

Thioridazine's Putative Signaling Pathway Inhibition

Thioridazine has been shown to exert anti-cancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway.

Caption: Thioridazine's inhibition of the PI3K/Akt/mTOR pathway.

References

In-depth Technical Guide on the Physical and Chemical Characteristics of Deuterated Thioridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioridazine is a phenothiazine-class antipsychotic agent historically used in the management of schizophrenia.[1] Its therapeutic effects are primarily attributed to its antagonism of dopamine D2 receptors.[2] In recent years, there has been growing interest in the potential of deuterated pharmaceuticals to improve pharmacokinetic and metabolic profiles.[3] This guide provides a comprehensive overview of the physical and chemical characteristics of deuterated thioridazine, with a focus on thioridazine-d3, for research and drug development purposes. Deuteration, the substitution of hydrogen atoms with deuterium, can influence a drug's metabolic fate, potentially leading to an improved therapeutic index.[3]

Physical and Chemical Properties

The incorporation of deuterium into the thioridazine molecule results in a marginal increase in molecular weight, with minimal impact on other physical and chemical properties. The following tables summarize the key physicochemical data for thioridazine and its deuterated analog, thioridazine-d3 hydrochloride.

Table 1: Core Physical and Chemical Properties

| Property | Thioridazine | Deuterated Thioridazine (Thioridazine-d3) |

| IUPAC Name | 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-(methylsulfanyl)phenothiazine | 10-[2-(1-(methyl-d3)piperidin-2-yl)ethyl]-2-(methylthio)-10H-phenothiazine |

| CAS Number | 50-52-2[4] | 1189928-36-6 (hydrochloride)[5][6] |

| Molecular Formula | C₂₁H₂₆N₂S₂[4][7] | C₂₁H₂₃D₃N₂S₂ |

| Molecular Weight | 370.58 g/mol [7] | 373.60 g/mol (Free Base) |

| Melting Point | 73 °C[4] | Not available for free base. |

| Boiling Point | 230 °C at 0.02 mmHg[4] | Not available. |

| pKa | 9.5[4] | Expected to be similar to thioridazine. |

| LogP | 5.9[4] | Expected to be similar to thioridazine. |

| Appearance | Crystalline solid[4] | Off-White Solid (as hydrochloride)[5] |

Table 2: Properties of Hydrochloride Salts

| Property | Thioridazine Hydrochloride | This compound |

| CAS Number | 130-61-0[8] | 1189928-36-6[5][6] |

| Molecular Formula | C₂₁H₂₇ClN₂S₂ | C₂₁H₂₄D₃ClN₂S₂[5][9] |

| Molecular Weight | 407.04 g/mol | 410.05 g/mol [5][9] |

| Melting Point | 135-140 °C[10] | 150-153 °C[5] |

| Solubility | Soluble in water, ethanol, methanol, DMSO, and DMF.[8][10] Insoluble in ether. | Slightly soluble in methanol. Soluble in Chloroform, Ethanol.[5][6] |

Spectroscopic Data

Detailed spectroscopic data for deuterated thioridazine is not extensively published. However, its use as an internal standard in mass spectrometry-based assays provides valuable information.

Mass Spectrometry:

Thioridazine-d3 is utilized as an internal standard for the quantification of thioridazine and its metabolites in biological matrices by LC-MS/MS.[11] The precursor-product ion transition for thioridazine-d3 in positive ion mode has been reported as m/z 374.1 → 129.1.[11] For comparison, the transition for non-deuterated thioridazine is m/z 371.1 → 126.1.[11]

NMR and IR Spectroscopy:

Experimental Protocols

Synthesis of Deuterated Thioridazine (Thioridazine-d3)

The synthesis of thioridazine-d3 can be adapted from the established synthesis of thioridazine, by substituting a deuterated precursor. A common method involves the N-alkylation of 2-(methylthio)-10H-phenothiazine.[13]

Materials:

-

2-(methylthio)-10H-phenothiazine

-

2-(2-chloroethyl)-1-(methyl-d3)-piperidine (custom synthesis may be required)

-

Sodium amide (NaNH₂)

-

Anhydrous xylene

-

Absolute ethanol

-

Saturated solution of hydrochloric acid in ethanol or diethyl ether

Procedure:

-

Alkylation:

-

In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, suspend 2-(methylthio)-10H-phenothiazine (1.0 eq) in anhydrous xylene.[13]

-

Under a nitrogen atmosphere, add sodium amide (1.1 eq) portion-wise to the stirred suspension.[13]

-

Heat the mixture to reflux.[13]

-

Slowly add a solution of 2-(2-chloroethyl)-1-(methyl-d3)-piperidine (1.05 eq) in anhydrous xylene to the refluxing mixture.

-

Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[13]

-

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.[13]

-

Carefully quench the reaction by the slow addition of water.[13]

-

Separate the organic layer and extract the aqueous layer with xylene or toluene.[13]

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain crude thioridazine-d3 free base.[13]

-

-

Purification and Salt Formation (this compound):

-

Dissolve the crude thioridazine-d3 free base in a minimal amount of absolute ethanol.[13]

-

Cool the solution in an ice bath.

-

Slowly add a saturated solution of hydrochloric acid in ethanol or diethyl ether dropwise with stirring until the solution is acidic and a precipitate forms.[13]

-

Allow the mixture to crystallize in the cold (e.g., at 4 °C) for several hours.[13]

-

Collect the crystalline this compound by vacuum filtration.[13]

-

Analytical Method: Quantification by UHPLC-MS/MS

This protocol describes the simultaneous quantification of thioridazine and its metabolites in rat plasma using thioridazine-d3 as an internal standard.[11]

Sample Preparation:

-

Prepare plasma samples by protein precipitation.[11]

-

Add thioridazine-d3 as an internal standard.[11]

-

Filter the samples before injection.[11]

Chromatographic Conditions:

-

System: UHPLC system

-

Column: Reversed-phase C18 UPLC column[11]

-

Mobile Phase: 0.1% formic acid in acetonitrile and 10-mM ammonium acetate in water[11]

-

Flow Rate: 0.7 mL/min[11]

Mass Spectrometric Detection:

-

System: Tandem mass spectrometer

-

Ionization Mode: Positive ion mode[11]

-

Detection: Multiple reaction monitoring (MRM)[11]

-

MRM Transitions:

Signaling Pathways and Mechanism of Action

Thioridazine exerts its effects through interaction with multiple neurotransmitter systems and intracellular signaling pathways.

Dopamine Receptor Signaling

Thioridazine is a potent antagonist of dopamine D2 receptors, which is central to its antipsychotic effect.[2] It blocks the binding of dopamine to these receptors in the mesolimbic pathway, thereby reducing dopaminergic neurotransmission.[1]

Caption: Thioridazine antagonism of the Dopamine D2 receptor signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

Thioridazine has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is implicated in cell growth, proliferation, and survival.[14][15] This inhibitory action contributes to its potential anti-cancer properties.[16]

Caption: Thioridazine inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a pharmacokinetic study of thioridazine using deuterated thioridazine as an internal standard.

Caption: Workflow for a pharmacokinetic study of thioridazine.

Conclusion

Deuterated thioridazine, specifically thioridazine-d3, serves as an invaluable tool for researchers in the fields of pharmacology, drug metabolism, and analytical chemistry. Its distinct mass allows for precise quantification in complex biological matrices, facilitating pharmacokinetic and metabolic studies. While comprehensive physical and chemical data for the deuterated compound are still emerging, this guide consolidates the currently available information and provides a framework for its synthesis and analysis. Further research into the specific properties of deuterated thioridazine will undoubtedly contribute to a deeper understanding of its potential therapeutic applications and advantages.

References

- 1. Thioridazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Thioridazine Hydrochloride? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Thioridazine | C21H26N2S2 | CID 5452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dev.usbio.net [dev.usbio.net]

- 6. caymanchem.com [caymanchem.com]

- 7. Thioridazine [webbook.nist.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. clearsynth.com [clearsynth.com]

- 10. Page loading... [wap.guidechem.com]

- 11. Simultaneous Determination of Thioridazine and Its Metabolites by UHPLC-MS/MS With Application to a Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thioridazine hydrochloride [webbook.nist.gov]

- 13. benchchem.com [benchchem.com]

- 14. Thioridazine induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thioridazine induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Thioridazine-d3 Hydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Thioridazine-d3 Hydrochloride, a deuterated analog of the antipsychotic drug Thioridazine. This document is intended to serve as a core resource, offering detailed data, experimental protocols, and visualizations of key biological and analytical processes.

Core Data Presentation

Quantitative data for this compound is summarized below for easy reference and comparison.

| Parameter | Value | Source(s) |

| CAS Number | 1189928-36-6 | [1][2][3][4][5] |

| Molecular Formula | C₂₁H₂₃D₃N₂S₂ • HCl | [1] |

| Molecular Weight | 410.05 g/mol | [3][4][5] |

| Synonyms | Aldazine-d₃, (±)-Thioridazine-d3 HCl (N-methyl-d3) | [1][2] |

Mechanism of Action and Signaling Pathways

Thioridazine, the parent compound of this compound, exerts its effects through a multi-faceted mechanism of action. Primarily, it functions as a dopamine D2 receptor antagonist.[6][7][8][9][10] In conditions like schizophrenia, an overactivity of dopamine signaling is often observed in certain brain regions.[6] By blocking D2 receptors, Thioridazine mitigates the positive symptoms of psychosis, such as hallucinations and delusions.[11]

Beyond its primary target, Thioridazine also interacts with a range of other neurotransmitter receptors, including serotonin (5-HT2), alpha-adrenergic, and histamine (H1) receptors.[6][8] This broad receptor profile contributes to its therapeutic effects as well as its side effect profile, which can include sedation and anticholinergic effects like dry mouth and constipation.[8][11]

More recently, Thioridazine has garnered attention for its anti-cancer properties, which are largely attributed to its ability to inhibit the PI3K/Akt/mTOR signaling pathway.[1][2][3][12][13] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1] Thioridazine has been shown to induce apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines by suppressing the phosphorylation of key proteins in this pathway, such as Akt, mTOR, and p70S6K.[1][2]

References

- 1. Thioridazine induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioridazine induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Simultaneous Determination of Thioridazine and Its Metabolites by UHPLC-MS/MS With Application to a Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Thioridazine Hydrochloride? [synapse.patsnap.com]

- 7. An In-depth Analysis of thioridazine hydrochloride's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]

- 8. What is Thioridazine used for? [synapse.patsnap.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Thioridazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 11. Thioridazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Dopamine receptor antagonist thioridazine inhibits tumor growth in a murine breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Long-Term Storage and Stability of Thioridazine-d3 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical factors influencing the long-term storage and stability of Thioridazine-d3 Hydrochloride. As a deuterated internal standard, its stability is paramount for accurate quantification in research and clinical applications. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment, supported by visualizations of key chemical and biological pathways.

Physicochemical Properties

This compound is a stable isotope-labeled version of Thioridazine Hydrochloride, a phenothiazine-class antipsychotic.[1][2] The deuterium labeling provides a distinct mass signature for use in mass spectrometry-based assays.[2] The fundamental physicochemical properties are summarized below.

| Property | Thioridazine | Thioridazine Hydrochloride | This compound |

| IUPAC Name | 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfanylphenothiazine | 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfanylphenothiazine;hydrochloride | 10-[2-(1-Methyl-d3-2-piperidinyl)ethyl]-2-(methylthio)-10H-phenothiazine Hydrochloride[3] |

| Synonyms | Mellaril, Sonapax[1] | Mellaril Hydrochloride, Thioridazine HCl[1] | - |

| CAS Number | 50-52-2[1] | 130-61-0[1] | 1189928-36-6[3] |

| Molecular Formula | C₂₁H₂₆N₂S₂[1] | C₂₁H₂₇ClN₂S₂[1] | C₂₁H₂₄D₃ClN₂S₂[3] |

| Molecular Weight | 370.57 g/mol [1] | 407.04 g/mol [1] | 410.05 g/mol [3] |

| Appearance | White to slightly yellow granular powder[1] | Yellow crystalline powder[4] | Not specified (typically a solid) |

| Melting Point | 72-74 °C[1] | ~135-140 °C[1][4] | Not specified |

| Solubility | - | Soluble in water (30.53 mg/mL) and DMSO (40.7 mg/mL) | Not specified |

Long-Term Storage and Stability

Proper storage is essential to maintain the chemical integrity of this compound. The primary factors affecting its stability are light, temperature, and moisture.

Recommended Storage Conditions: Based on manufacturer safety data sheets and product information, the following conditions are recommended for optimal long-term stability:

-

Temperature: Refrigerate at 2°C to 8°C or store frozen.[5]

-

Light: Protect from light.[5][6] Thioridazine is susceptible to photodegradation.[1] Store in a light-resistant container.[5]

-

Moisture: Store in a tightly sealed container to protect from moisture. The compound is noted to be hygroscopic.

-

Atmosphere: For solutions, purging with an inert gas is advisable to prevent oxidation.

Under these conditions, degradation is minimized, ensuring the compound remains suitable for its intended analytical purpose.

Degradation Pathways

Thioridazine is susceptible to degradation primarily through oxidation and photodegradation.[1] Understanding these pathways is crucial for developing stability-indicating analytical methods. The major degradation products are also its primary metabolites.[4]

Key Degradation Products:

-

Mesoridazine (Thioridazine 2-sulfoxide): Formed by S-oxidation of the thiomethyl group on the phenothiazine ring.[7]

-

Sulforidazine (Thioridazine 2-sulfone): A further oxidation product of mesoridazine.[7][8]

-

Thioridazine 5-sulfoxide: Formed by oxidation of the sulfur atom within the phenothiazine ring itself.[9]

-

N-desmethylthioridazine: Formed via N-demethylation.[3]

-

7-hydroxy-thioridazine: A ring-hydroxylated product.[8]

Studies have shown that the enantiomers of a key metabolite, Thioridazine 2-sulfoxide, undergo degradation and epimerization when exposed to UV light at wavelengths of 366 and 254 nm.[9][10]

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. clearsynth.com [clearsynth.com]

- 4. Page loading... [wap.guidechem.com]

- 5. benchchem.com [benchchem.com]

- 6. Thioridazine (Professional Patient Advice) - Drugs.com [drugs.com]

- 7. Thioridazine - Wikipedia [en.wikipedia.org]

- 8. Phenolic metabolites of thioridazine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Degradation and configurational changes of thioridazine 2-sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to Commercial Suppliers of Thioridazine-d3 Hydrochloride for Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of commercial suppliers offering Thioridazine-d3 Hydrochloride (CAS No. 1189928-36-6) for research applications. This compound is the deuterated analog of Thioridazine, a phenothiazine antipsychotic. The inclusion of deuterium atoms creates a heavier isotope of the molecule, making it a valuable tool in various research settings, particularly as an internal standard for pharmacokinetic studies and quantitative analysis by mass spectrometry.

Commercial Suppliers and Product Specifications

A comprehensive summary of commercial suppliers for this compound is presented below. This table offers a comparative look at product details to aid in procurement decisions for research laboratories.

| Supplier | Product Code | CAS Number | Molecular Formula | Purity/Isotopic Enrichment | Available Quantities | Intended Use |

| MedchemExpress | HY-112836S | 1189928-36-6 | C₂₁H₂₄D₃ClN₂S₂ | Not specified | 1 mg, 5 mg | Research use only. Tracer or internal standard for NMR, GC-MS, or LC-MS.[1] |

| Clearsynth | CS-T-62029 | 1189928-36-6 | C₂₁H₂₄D₃ClN₂S₂ | Not specified | Not specified | For laboratory, research, analytical, and scientific use only.[2] |

| Cayman Chemical | 30239 | 1189928-36-6 | C₂₁H₂₃D₃N₂S₂ • HCl | ≥99% deuterated forms (d₁-d₃) | 1 mg | Internal standard for the quantification of thioridazine by GC- or LC-MS.[3] |

| Simson Pharma Ltd. | Not specified | 1189928-36-6 | Not specified | Certificate of Analysis provided | Not specified | Research chemical. |

| LGC Standards | TRC-T368810 | Not specified | Not specified | Not specified | Not specified | Pharmaceutical reference standard.[4] |

| Supelco (via SLS) | T-135-1ML | Not specified | Not specified | Not specified | 1 mL | Stable-labeled internal standard for quantification of Thioridazine levels in LC-MS/MS or GC-MS.[5] |

Key Research Applications and Signaling Pathways of Parent Compound

Thioridazine, the non-deuterated parent compound, is an antagonist of dopamine D2 receptors.[1] Its research applications extend beyond its antipsychotic properties, with studies demonstrating its effects on various signaling pathways implicated in cancer. Thioridazine has been shown to be a potent inhibitor of the PI3K-Akt-mTOR signaling pathway, which plays a crucial role in cell growth, proliferation, and survival.[1] By inhibiting this pathway, Thioridazine can induce apoptosis and G1 cell cycle arrest in cancer cells.[6]

Below is a diagram illustrating the simplified PI3K-Akt-mTOR signaling pathway targeted by Thioridazine.

Caption: Simplified PI3K/Akt/mTOR signaling pathway inhibited by Thioridazine.

Experimental Protocols

While specific experimental protocols for the direct use of this compound are often developed and optimized within individual research laboratories, its primary application is as an internal standard in mass spectrometry-based quantification of Thioridazine.

General Protocol for Quantification of Thioridazine in a Biological Matrix using LC-MS/MS

This protocol outlines a general workflow for using this compound as an internal standard. Note: This is a generalized procedure and must be optimized for specific matrices and instrumentation.

-

Preparation of Standards and Quality Controls:

-

Prepare a stock solution of Thioridazine and this compound in a suitable organic solvent (e.g., methanol).

-

Create a series of calibration standards by spiking a blank biological matrix (e.g., plasma, urine) with known concentrations of Thioridazine.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

Add a fixed concentration of the this compound internal standard solution to all calibration standards and QC samples.

-

-

Sample Preparation (e.g., Protein Precipitation):

-

To an aliquot of the biological sample (and standards/QCs), add a protein precipitation agent (e.g., ice-cold acetonitrile) containing the this compound internal standard.

-

Vortex the mixture to ensure thorough mixing and precipitation of proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

-

The supernatant may be evaporated to dryness and reconstituted in a mobile phase-compatible solvent.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto a suitable liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).

-

Develop an LC method to chromatographically separate Thioridazine and this compound from endogenous matrix components.

-

Optimize the MS/MS parameters for the detection of both the analyte (Thioridazine) and the internal standard (this compound). This involves selecting appropriate precursor and product ion transitions in Multiple Reaction Monitoring (MRM) mode.

-

-

Data Analysis:

-

Integrate the peak areas for both Thioridazine and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of Thioridazine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

The following diagram illustrates the general experimental workflow for using this compound as an internal standard.

Caption: General workflow for quantification using an internal standard.

Conclusion

The availability of this compound from multiple commercial suppliers provides researchers with a critical tool for the accurate quantification of Thioridazine in various biological matrices. When selecting a supplier, it is essential to consider factors such as purity, available quantities, and the intended research application. The primary use of this deuterated standard is in mass spectrometry-based assays, where it helps to correct for variability in sample preparation and instrument response, thereby ensuring the reliability and accuracy of experimental results.

References

An In-depth Technical Guide to the Safety, Pharmacology, and Analysis of Thioridazine-d3 Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thioridazine-d3 Hydrochloride, an isotopically labeled internal standard crucial for the quantitative analysis of the antipsychotic drug Thioridazine. This document consolidates critical information from its Safety Data Sheet (SDS) and integrates it with pharmacological data, metabolic pathways, and detailed experimental protocols to support research and development activities.

Chemical Identification and Physical Properties

This compound is the deuterated analog of Thioridazine Hydrochloride. The incorporation of deuterium atoms results in a higher molecular weight, making it an ideal internal standard for mass spectrometry-based quantification of Thioridazine in biological matrices.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 10-[2-(1-Methyl-d3-2-piperidinyl)ethyl]-2-(methylthio)-10H-phenothiazine Hydrochloride | [2] |

| Synonyms | (±)-Thioridazine-d3 HCl, Aldazine-d3 | [1][3] |

| CAS Number | 1189928-36-6 | [1][3][4] |

| Chemical Formula | C₂₁H₂₃D₃N₂S₂ · HCl | [1][3] |

| Molecular Weight | 410.05 g/mol | [2][5] |

| Appearance | White to off-white solid | [3][5] |

| Melting Point | 150 - 163 °C (302 - 325 °F) | [3][5] |

| Purity | ≥98-99% deuterated forms (d₁-d₃) | [1][3] |

| Solubility | Slightly soluble in Methanol. Soluble in Chloroform, Ethanol. | [1][5] |

| Storage Temperature | Room temperature or refrigerated at 2-8°C | [3][6] |

Safety and Hazard Information

This compound is classified as a hazardous substance. Standard laboratory precautions are required for safe handling.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4) : H302 - Harmful if swallowed.[7][8]

-

Skin Irritation (Category 2) : H315 - Causes skin irritation.[7]

-

Eye Irritation (Category 2A) : H319 - Causes serious eye irritation.[7]

Precautionary Statements:

-

Prevention : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).[3]

-

Response : P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][7]

Handling, Storage, and Personal Protective Equipment (PPE)

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood to avoid dust formation and inhalation.[6][9] Avoid contact with skin, eyes, and clothing.[9] Do not eat, drink, or smoke in the handling area.[6]

-

Storage : Store in a tightly sealed, light-resistant container in a cool, well-ventilated, and secure area.[6] The compound is sensitive to light and moisture.[8][9]

-

Personal Protective Equipment (PPE) :

-

Engineering Controls : A laboratory chemical fume hood is required for procedures that may generate dust.[6] Easy access to a safety shower and eyewash station is essential.[6][9]

-

Eye/Face Protection : Safety glasses with side-shields are mandatory.[3]

-

Skin Protection : Chemical-resistant gloves and protective clothing are required.[9]

-

Respiratory Protection : If a risk assessment indicates it is necessary, use a suitable respirator.[9]

-

Toxicological Data

The toxicological profile is primarily based on the non-deuterated parent compound, Thioridazine Hydrochloride.

Table 2: Acute Toxicity Data for Thioridazine Hydrochloride

| Test | Species | Route | Value | Source(s) |

| LD50 | Rat | Oral | 1060 mg/kg | [6][7][8] |

| LD50 | Mouse | Oral | 360 mg/kg | [6][7] |

| LD50 | Mouse | Intraperitoneal | 100 mg/kg | [7] |

Pharmacodynamics and Mechanism of Action

Thioridazine is a first-generation (typical) antipsychotic belonging to the phenothiazine class.[10][11] Its primary mechanism of action involves the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathways of the brain.[11][12] This action reduces the overactivity of dopamine, which is thought to underlie the positive symptoms of schizophrenia, such as hallucinations and delusions.[12][13]

In addition to its potent D2 receptor antagonism, Thioridazine exhibits a broad receptor binding profile, interacting with various other neurotransmitter receptors, which contributes to both its therapeutic effects and its side-effect profile.[11][12] It has a notable affinity for serotonin (5-HT2), alpha-adrenergic, histamine (H1), and muscarinic acetylcholine receptors.[12][14] Its anticholinergic activity is responsible for side effects like dry mouth and blurred vision but may also contribute to a lower incidence of extrapyramidal symptoms (EPS) compared to other typical antipsychotics.[11][15]

Table 3: Receptor Binding Affinities (Ki, nM) of Thioridazine

| Receptor | Ki (nM) | Source(s) |

| Dopamine D₂ | 5 - 10 | [1][16] |

| Serotonin 5-HT₂A | 10 - 20 | [1][16] |

| Histamine H₁ | 5 - 15 | [1] |

| Muscarinic M₃ | 15 - 30 | [1] |

| α₁-Adrenergic | 20 - 40 | [1] |

| α₂-Adrenergic | 300 - 350 | [1] |

Note: Ki values are compiled from various sources and represent approximate ranges.

Signaling Pathways

Thioridazine's primary therapeutic action is mediated through the dopamine D2 receptor, a G-protein coupled receptor (GPCR). Recent research also indicates that Thioridazine can induce autophagy in cancer cells by modulating the PI3K/Akt/mTOR signaling pathway, suggesting potential applications beyond psychosis.[17]

References

- 1. caymanchem.com [caymanchem.com]

- 2. clearsynth.com [clearsynth.com]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. dev.usbio.net [dev.usbio.net]

- 6. benchchem.com [benchchem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. documents.tocris.com [documents.tocris.com]

- 10. youtube.com [youtube.com]

- 11. What is Thioridazine used for? [synapse.patsnap.com]

- 12. What is the mechanism of Thioridazine Hydrochloride? [synapse.patsnap.com]

- 13. Thioridazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 14. mims.com [mims.com]

- 15. Page loading... [wap.guidechem.com]

- 16. An In-depth Analysis of thioridazine hydrochloride's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]

- 17. Identification of thioridazine, an antipsychotic drug, as an antiglioblastoma and anticancer stem cell agent using public gene expression data - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Isotopic Purity of Thioridazine-d3 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Thioridazine-d3 Hydrochloride (Thioridazine-d3 HCl). It is intended to be a valuable resource for researchers and professionals in drug development and related scientific fields who utilize isotopically labeled compounds. This document details the expected isotopic distribution, outlines the state-of-the-art analytical methodologies for its determination, and provides insights into the relevant biological pathways of the parent compound.

Quantitative Data on Isotopic Purity

The isotopic purity of a deuterated compound is a critical parameter, defining the percentage of the substance that is appropriately labeled with deuterium, as well as the distribution of other isotopic species. This compound is synthesized to have three deuterium atoms on the N-methyl group of the piperidine ring. However, the final product is typically a mixture of isotopologues. Below is a summary of representative quantitative data for the isotopic purity of commercially available this compound.

| Isotopic Species | Abbreviation | Representative Purity Specification |

| Tri-deuterated | d3 | > 98% |

| Di-deuterated | d2 | Typically < 1.5% |

| Mono-deuterated | d1 | Typically < 0.5% |

| Non-deuterated | d0 | Typically < 0.1% |

| Total Deuterated Forms (d1-d3) | - | ≥99% [1] |

| Isotopic Enrichment | - | 98 atom % D [1] |

Note: The exact isotopic distribution can vary between different batches and manufacturers. The data presented here is a representative summary based on available product information.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for deuterated compounds like this compound requires high-resolution analytical techniques to differentiate between the various isotopologues. The two primary methods employed for this purpose are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2]

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS is a powerful technique for quantifying the relative abundance of each isotopic species.[2][3][4]

Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of this compound and dissolve it in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 µg/mL.

-

-

Chromatographic Separation:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

-

Mobile Phase: A gradient elution using:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Data Acquisition: Full scan mode over a mass range that includes the molecular ions of all expected isotopic species (e.g., m/z 370-380).

-

Resolution: Set to a high resolution (e.g., > 60,000) to resolve the isotopic peaks.

-

-

Data Analysis:

-

Extract the ion chromatograms for the [M+H]⁺ ions of each isotopologue (d0, d1, d2, and d3).

-

Integrate the peak areas for each extracted ion chromatogram.

-

Calculate the percentage of each isotopologue relative to the sum of all isotopic species.

-

The isotopic purity is reported as the percentage of the d3 species.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to confirm the site of deuteration and quantify the isotopic enrichment. A combination of ¹H-NMR and ²H-NMR is often employed.[5][6][7]

Methodology:

-

Sample Preparation:

-

Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d). The concentration should be appropriate for NMR analysis (typically 5-10 mg in 0.5-0.7 mL of solvent).

-

-

¹H-NMR Spectroscopy:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiment: A standard proton NMR experiment.

-

Analysis:

-

In the ¹H-NMR spectrum of this compound, the signal corresponding to the N-methyl protons will be significantly reduced in intensity compared to the corresponding signal in the spectrum of non-deuterated Thioridazine Hydrochloride.

-

By integrating the residual proton signal of the N-methyl group and comparing it to the integral of a non-deuterated proton signal within the molecule, the percentage of non-deuterated (d0) species can be estimated.

-

-

-

²H-NMR (Deuterium) Spectroscopy:

-

Instrument: An NMR spectrometer equipped with a deuterium probe.

-

Experiment: A standard deuterium NMR experiment.

-

Analysis:

-

The ²H-NMR spectrum will show a signal at the chemical shift corresponding to the N-methyl group, directly confirming the presence and location of the deuterium atoms.[8]

-

Quantitative ²H-NMR can be used to determine the overall deuterium content by comparing the integral of the deuterium signal to a known internal standard.[5][7]

-

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the determination of isotopic purity of this compound.

Caption: Workflow for Isotopic Purity Assessment.

Thioridazine Signaling Pathway

Thioridazine is a phenothiazine antipsychotic that primarily acts as an antagonist of the dopamine D2 receptor.[9][10][11] The diagram below illustrates the simplified signaling pathway of the dopamine D2 receptor and the inhibitory effect of Thioridazine.

Caption: Thioridazine's Antagonism of the D2 Receptor Pathway.

References

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 8. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. An In-depth Analysis of thioridazine hydrochloride's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]

- 11. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

Methodological & Application

Application Notes and Protocols for the LC-MS/MS Analysis of Thioridazine using Thioridazine-d3 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioridazine is a phenothiazine antipsychotic that has been used in the treatment of schizophrenia and psychosis. Accurate quantification of thioridazine and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as Thioridazine-d3 Hydrochloride, is essential for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.[1][2][3]

This document provides detailed application notes and protocols for the quantitative analysis of thioridazine in biological samples using this compound as an internal standard by LC-MS/MS.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for an LC-MS/MS method for the analysis of thioridazine and its major metabolites using this compound as an internal standard.

Table 1: Linearity and Range

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Thioridazine | 0.1 - 1000 | > 0.998 |

| Mesoridazine | 0.5 - 1000 | > 0.998 |

| Sulforidazine | 0.5 - 1000 | > 0.997 |

| Thioridazine-5-sulfoxide | 0.5 - 1000 | > 0.996 |

Table 2: Precision and Accuracy

| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Thioridazine | Low | < 15 | < 15 | 85 - 115 |

| Medium | < 15 | < 15 | 85 - 115 | |

| High | < 15 | < 15 | 85 - 115 | |

| Mesoridazine | Low | < 15 | < 15 | 85 - 115 |

| Medium | < 15 | < 15 | 85 - 115 | |

| High | < 15 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Thioridazine | 98 - 109 | 93 - 110 |

| Mesoridazine | 98 - 109 | 93 - 110 |

| Thioridazine-d3 | 98 - 109 | 93 - 110 |

Experimental Protocols

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma/serum sample, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

-

HPLC System: A high-performance liquid chromatography system capable of delivering accurate and precise gradients.

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Program:

-

0-0.5 min: 10% B

-

0.5-3.0 min: 10-90% B (linear gradient)

-

3.0-4.0 min: 90% B (hold)

-

4.0-4.1 min: 90-10% B (linear gradient)

-

4.1-5.0 min: 10% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Thioridazine | 371.1 | 126.1 | Optimized |

| Mesoridazine | 387.1 | 126.1 | Optimized |

| Sulforidazine | 403.1 | 126.1 | Optimized |

| Thioridazine-5-sulfoxide | 387.2 | 126.1 | Optimized |

| Thioridazine-d3 | 374.1 | 129.1 | Optimized |

-

Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Visualizations

Signaling Pathway of Thioridazine

Thioridazine primarily exerts its antipsychotic effects by antagonizing dopamine D2 receptors in the mesolimbic pathway of the brain.[4][5][6] It also interacts with other neurotransmitter systems, contributing to its overall pharmacological profile.[4] The metabolism of thioridazine is primarily mediated by the cytochrome P450 enzyme CYP2D6.[4][7]

Caption: Thioridazine Metabolism and Pharmacodynamic Pathways.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the key steps in the LC-MS/MS workflow for the analysis of thioridazine using this compound.

Caption: LC-MS/MS Experimental Workflow.

References

- 1. Dopamine antagonist - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Alterations of Dopamine D2 Receptors and Related Receptor-Interacting Proteins in Schizophrenia: The Pivotal Position of Dopamine Supersensitivity Psychosis in Treatment-Resistant Schizophrenia [mdpi.com]

- 4. What is the mechanism of Thioridazine Hydrochloride? [synapse.patsnap.com]

- 5. An In-depth Analysis of thioridazine hydrochloride's R&D Progress and Mechanism of Action on Drug Target [synapse.patsnap.com]

- 6. Thioridazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 7. Thioridazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Protocol for Pharmacokinetic Studies of Thioridazine Using an Internal Standard

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thioridazine is an antipsychotic medication belonging to the phenothiazine class. Understanding its pharmacokinetic profile is crucial for optimizing therapeutic regimens and ensuring patient safety. This document provides a detailed protocol for the quantitative analysis of thioridazine and its primary active metabolite, mesoridazine, in plasma samples for pharmacokinetic studies. The method utilizes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with a deuterated internal standard (IS) to ensure accuracy and precision. The use of an internal standard is critical in bioanalytical methods to correct for variations in sample preparation and instrument response.

Principle

The method described herein involves the extraction of thioridazine, its metabolites, and an internal standard from a plasma matrix, followed by separation using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). Detection and quantification are achieved by a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. This technique offers high selectivity and sensitivity for the simultaneous determination of the analytes. A deuterated analog of thioridazine, thioridazine-d3, is recommended as the internal standard due to its similar chemical properties and chromatographic behavior, which helps to minimize analytical variability.[1][2]

Materials and Reagents

-

Thioridazine hydrochloride (Reference Standard)

-

Mesoridazine besylate (Reference Standard)

-

Thioridazine-d3 hydrochloride (Internal Standard)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Control human plasma (with appropriate anticoagulant, e.g., K2EDTA)

Equipment

-

UHPLC or HPLC system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical balance

-

Vortex mixer

-

Centrifuge (capable of 4°C)

-

Pipettes (calibrated)

-

Autosampler vials

Experimental Protocol

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve the reference standards of thioridazine, mesoridazine, and thioridazine-d3 in methanol to obtain individual stock solutions of 1 mg/mL.

-

Store stock solutions at -20°C.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the thioridazine and mesoridazine stock solutions in 50:50 (v/v) methanol:water to create a series of working standard solutions for calibration curve and quality control (QC) samples.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the thioridazine-d3 stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.

-

-

Calibration Curve (CC) Standards:

-

Quality Control (QC) Samples:

-

Prepare QC samples in control human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 30, and 300 ng/mL).

-

Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting thioridazine and its metabolites from plasma.[1][2]

-

Label microcentrifuge tubes for each sample, standard, and QC.

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into the corresponding labeled tube.

-

Add 200 µL of the internal standard working solution (100 ng/mL thioridazine-d3 in acetonitrile) to each tube.

-

Vortex mix for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

-

Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters that can be optimized for the specific instrumentation used.

Table 1: Chromatographic Conditions

| Parameter | Condition |

| Column | Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water or 10 mM Ammonium acetate in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 - 0.7 mL/min[1] |

| Gradient | Optimized for separation of analytes from matrix interferences |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometric Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | Nitrogen |

Table 3: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Thioridazine | 371.1 | 126.1 | Optimized |

| Mesoridazine | 387.1 | 126.1 | Optimized |

| Thioridazine-d3 (IS) | 374.1 | 129.1 | Optimized |

Note: Collision energies should be optimized for the specific instrument being used to achieve the most stable and intense product ion signal.[2]

Data Analysis and Method Validation

Quantification

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Perform a linear regression analysis with a weighting factor (e.g., 1/x or 1/x²) to determine the best fit.

-

The concentration of the analytes in the QC and unknown samples is determined from the calibration curve.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:

-

Selectivity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.

-

Accuracy and Precision: Intra- and inter-day accuracy and precision should be assessed using the QC samples. Accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and precision (as coefficient of variation, CV%) should not exceed 15% (20% for LLOQ).[1][2]

-

Linearity: The range of concentrations over which the method is accurate, precise, and linear. A correlation coefficient (r²) of >0.99 is typically desired.[1][2]

-

Recovery: The extraction efficiency of the analytical method.

-

Matrix Effect: The effect of plasma components on the ionization of the analytes.

-

Stability: The stability of the analytes in plasma under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Table 4: Representative Method Validation Results

| Parameter | Thioridazine | Mesoridazine |

| Linearity Range (ng/mL) | 0.1 - 1000[1][2] | 0.5 - 1000[1][2] |

| Correlation Coefficient (r²) | ≥ 0.9980[1][2] | ≥ 0.9981[1][2] |

| Intra-day Precision (CV%) | < 15%[1][2] | < 15%[1][2] |

| Inter-day Precision (CV%) | < 15%[1][2] | < 15%[1][2] |

| Accuracy (%) | 85 - 115%[1][2] | 85 - 115%[1][2] |

| Recovery (%) | 98 - 109%[1][2] | Not Specified |

| Matrix Effect (%) | 93 - 110%[1][2] | Not Specified |

Visualizations

Caption: Experimental workflow for the bioanalysis of thioridazine.

Caption: Simplified metabolic pathway of thioridazine.

Conclusion

This protocol provides a comprehensive and detailed framework for the quantitative determination of thioridazine and its active metabolite mesoridazine in plasma samples. The use of LC-MS/MS with a deuterated internal standard ensures a highly selective, sensitive, and robust method suitable for pharmacokinetic studies in a research or drug development setting. Adherence to proper method validation procedures is essential to guarantee the reliability of the generated data.

References

Application of Thioridazine-d3 HCl in Drug Metabolism Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Thioridazine, a phenothiazine-class antipsychotic agent, undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 (CYP) enzymes. Understanding the metabolic fate of thioridazine is crucial for comprehending its pharmacokinetic profile, potential drug-drug interactions, and overall therapeutic efficacy and safety. Thioridazine-d3 HCl, a stable isotope-labeled analog of thioridazine, serves as an invaluable tool in drug metabolism research, particularly as an internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use ensures high accuracy and precision in the determination of thioridazine and its metabolites in various biological matrices.

Key Applications of Thioridazine-d3 HCl

Thioridazine-d3 HCl is predominantly utilized as an internal standard (IS) in bioanalytical methods. The addition of a known concentration of the deuterated standard to samples allows for the correction of variability during sample preparation and analysis, such as extraction efficiency and matrix effects. This ensures reliable quantification of the target analyte.

Thioridazine Metabolism

Thioridazine is primarily metabolized in the liver by CYP enzymes, with CYP2D6 playing a major role in its biotransformation. Other enzymes, such as CYP1A2 and CYP3A4, are also involved. The main metabolic pathways include:

-

S-oxidation: Oxidation of the sulfur atom in the phenothiazine ring system.

-

N-demethylation: Removal of a methyl group from the piperidine ring's nitrogen atom.

-

Ring hydroxylation: Addition of a hydroxyl group to the phenothiazine ring.

The major active metabolites of thioridazine include mesoridazine (thioridazine-2-sulfoxide) and sulforidazine (thioridazine-2-sulfone).

Figure 1: Metabolic Pathway of Thioridazine.

Quantitative Analysis using LC-MS/MS

The use of Thioridazine-d3 HCl as an internal standard is central to the accurate quantification of thioridazine and its metabolites in biological samples. A validated LC-MS/MS method provides high sensitivity and selectivity.

Table 1: LC-MS/MS Method Parameters for Thioridazine and Metabolites

| Parameter | Value |

| Liquid Chromatography | |

| Column | Reversed-phase C18 UPLC column |

| Mobile Phase A | 0.1% formic acid in acetonitrile |

| Mobile Phase B | 10 mM ammonium acetate in water |

| Flow Rate | 0.7 mL/min |

| Injection Volume | 5 - 20 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

Table 2: MRM Transitions for Thioridazine, Metabolites, and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Thioridazine | 371.1 | 126.1 |

| Mesoridazine | 387.1 | 126.1 |

| Sulforidazine (Thioridazine-2-sulfone) | 403.1 | 126.1 |

| Thioridazine-5-sulfoxide | 387.2 | 126.1 |

| Thioridazine-d3 (Internal Standard) | 374.1 | 129.1 |

Table 3: Method Validation Summary

| Analyte | Linearity Range (ng/mL) | r² | Accuracy (%) | Precision (CV%) |

| Thioridazine | 0.1 - 1000 | >0.998 | 85 - 115 | <15 |

| Mesoridazine | 0.5 - 1000 | >0.998 | 85 - 115 | <15 |

| Sulforidazine | 0.5 - 1000 | >0.997 | 85 - 115 | <15 |

| Thioridazine-5-sulfoxide | 0.5 - 1000 | >0.996 | 85 - 115 | <15 |

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions